molecular formula C6H14ClNO2 B578282 (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride CAS No. 1276055-45-8

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Cat. No. B578282
CAS RN: 1276055-45-8
M. Wt: 167.633
InChI Key: VTSGJSAOJMRTGB-JEDNCBNOSA-N
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Description

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, commonly known as R-AMBH, is an important organic compound used in various scientific research and laboratory experiments. It is a chiral molecule, which means that it has two different forms with different properties. R-AMBH is a useful compound for many applications, including in drug synthesis and for the study of enzyme-catalyzed reactions.

Scientific Research Applications

Neuropharmacological Applications

Tiagabine's primary application in scientific research has been its neuropharmacological role in modulating GABAergic inhibition. Studies have highlighted its capability to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), particularly in the hippocampal CA1 and CA3 regions, by inhibiting GABA uptake. This action results in increased extracellular GABA levels, enhancing GABAergic mediated inhibition in the brain. Such mechanisms underline its potential utility in treating chronic seizure disorders, including generalized clonic-tonic epilepsy, photomyoclonic seizures, and complex partial epilepsy. The compound's specificity and potency as a GABA uptake inhibitor without significant affinity for other neurotransmitter receptor sites underscore its relevance in neuroscientific research, aiming to elucidate and manipulate neurochemical pathways for therapeutic purposes (Suzdak & Jansen, 1995).

Analytical Chemistry and Chromatography

Beyond its neuropharmacological implications, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a reference compound in analytical methodologies, including hydrophilic interaction chromatography (HILIC). HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds. The technique leverages highly organic mobile phases, often rich in acetonitrile, enhancing ionization efficiency in mass spectrometric analyses. This aspect is particularly beneficial for the analysis of small molecules like tiagabine in complex biological matrices, offering insights into the pharmacokinetics and metabolic pathways of such compounds (Jandera, 2011).

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSGJSAOJMRTGB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719291
Record name (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

CAS RN

1276055-45-8
Record name (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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